molecular formula C11H7ClN2S B14875368 7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B14875368
M. Wt: 234.71 g/mol
InChI Key: URLRXXPQXHDFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a thiophene ring at the 2nd position. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

The synthesis of 7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with thiophene-2-carbaldehyde in the presence of a suitable catalyst, followed by chlorination at the 7th position. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetonitrile under reflux .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction time .

Chemical Reactions Analysis

7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may inhibit key enzymes or proteins involved in cell proliferation and survival, leading to apoptosis or cell death. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

7-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C11H7ClN2S

Molecular Weight

234.71 g/mol

IUPAC Name

7-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridine

InChI

InChI=1S/C11H7ClN2S/c12-8-3-4-14-7-9(13-11(14)6-8)10-2-1-5-15-10/h1-7H

InChI Key

URLRXXPQXHDFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CN3C=CC(=CC3=N2)Cl

Origin of Product

United States

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